Methyl 2-amino-2-(1-hydroxycyclohexyl)acetate;hydrochloride
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Overview
Description
Methyl 2-amino-2-(1-hydroxycyclohexyl)acetate;hydrochloride is a chemical compound with the molecular formula C9H17NO3·HCl. It is a versatile small molecule scaffold used in various scientific research applications. The compound is known for its unique structure, which includes a cyclohexyl ring, an amino group, and a hydroxy group, making it an interesting subject for chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(1-hydroxycyclohexyl)acetate;hydrochloride typically involves the reaction of cyclohexanone with methylamine and formaldehyde, followed by esterification with methanol. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(1-hydroxycyclohexyl)acetate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of primary or secondary amines
Substitution: Formation of substituted amines or esters
Scientific Research Applications
Methyl 2-amino-2-(1-hydroxycyclohexyl)acetate;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(1-hydroxycyclohexyl)acetate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction processes. Its unique structure allows it to interact with various biological molecules, leading to diverse physiological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-2-(4-hydroxyphenyl)acetate;hydrochloride
- Methyl 2-amino-2-(1-hydroxycyclopentyl)acetate;hydrochloride
Uniqueness
Methyl 2-amino-2-(1-hydroxycyclohexyl)acetate;hydrochloride is unique due to its cyclohexyl ring, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds with different ring structures or substituents. Its unique properties make it a valuable compound for various research applications .
Properties
IUPAC Name |
methyl 2-amino-2-(1-hydroxycyclohexyl)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-13-8(11)7(10)9(12)5-3-2-4-6-9;/h7,12H,2-6,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPHFCHPSGMUDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1(CCCCC1)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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